1-(Bromomethyl)-3-methoxy-5-methylbenzene

Übersicht

Beschreibung

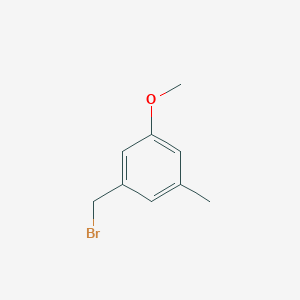

1-(Bromomethyl)-3-methoxy-5-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the 1-position, a methoxy group at the 3-position, and a methyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-methoxy-5-methylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the bromination process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.

Reduction: Reduction of the bromomethyl group can yield 3-methoxy-5-methylbenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate in aqueous or alkaline conditions is a typical oxidizing agent.

Major Products:

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: 3-Methoxy-5-methylbenzaldehyde.

Reduction: 3-Methoxy-5-methylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-3-methoxy-5-methylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-3-methoxy-5-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The methoxy and methyl groups on the benzene ring influence the electronic properties of the molecule, affecting its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

1-(Bromomethyl)-4-methoxybenzene: Similar structure but lacks the methyl group at the 5-position, leading to different reactivity and applications.

1-(Chloromethyl)-3-methoxy-5-methylbenzene: Chlorine instead of bromine, resulting in different reactivity due to the difference in halogen properties.

1-(Bromomethyl)-3,5-dimethoxybenzene: Additional methoxy group at the 5-position, affecting the compound’s electronic properties and reactivity.

Uniqueness: The presence of both methoxy and methyl groups influences the electron density on the ring, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

1-(Bromomethyl)-3-methoxy-5-methylbenzene, also known by its chemical name, is a brominated aromatic compound with potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry, supported by various research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 29578-83-4

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

Synthesis

The synthesis of this compound typically involves bromination reactions on methoxy-substituted aromatic rings. Various methods have been reported in the literature, including:

- Electrophilic Aromatic Substitution : Utilizing bromine in the presence of a Lewis acid catalyst.

- Nucleophilic Substitution : Employing bromoalkylation strategies to introduce the bromomethyl group onto the aromatic system.

Antimicrobial Properties

Research indicates that brominated compounds can exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar brominated aromatic compounds against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with cellular metabolism.

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

Anticancer Activity

Brominated compounds have been investigated for their potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. The specific pathways affected include:

- Cell Cycle Arrest : Compounds may interfere with the cell cycle, preventing cancer cells from dividing.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with DNA : Some studies suggest that brominated compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSIZXUATJUOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342892 | |

| Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106116-42-1 | |

| Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.